(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride
Description
(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride is a secondary amine hydrochloride salt characterized by a branched 2-methylpropyl (isobutyl) group and a 3-phenylpropyl substituent. Key features include:
- Molecular formula: Likely $ \text{C}{13}\text{H}{22}\text{ClN} $, inferred from similar compounds like (2E)-3-(4-methoxyphenyl)prop-2-en-1-ylamine hydrochloride ($ \text{C}{13}\text{H}{20}\text{ClNO} $) .
- Synthesis: Likely involves alkylation or nucleophilic substitution reactions, as seen in related compounds. For example, chloro- or bromo-substituted intermediates (e.g., N-(2-chloro-3-aryloxypropyl)amines) undergo displacement with amines or thiols in polar solvents like acetonitrile under reflux conditions .
Properties
IUPAC Name |
2-methyl-N-(3-phenylpropyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13;/h3-5,7-8,12,14H,6,9-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVOJLWETHJMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 3-Phenylpropylamine via Gabriel Synthesis
The patented method (CN110283082A) outlines a high-yield route to synthesize 3-phenylpropylamine, a critical precursor. The process involves three stages:
Chlorination of 3-Phenylpropanol
3-Phenylpropanol undergoes chlorination using thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) as a catalyst:
Reaction conditions:
Phthalimide Alkylation
1-Chloro-3-phenylpropane reacts with phthalimide potassium salt in DMF at 100°C for 16 hours to form 2-(3-phenylpropyl)isoindoline-1,3-dione:
Hydrazinolysis and Recrystallization
The isoindoline-dione intermediate is hydrolyzed with 80% hydrazine hydrate in methanol under reflux, followed by alkalization and recrystallization:
Alkylation to Form (2-Methylpropyl)(3-Phenylpropyl)Amine
The secondary amine is synthesized via nucleophilic substitution using 3-phenylpropylamine and 2-methylpropyl chloride:
Optimized Conditions :
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Solvent : DMF
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Base : K₂CO₃ (1.5 equiv)
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Temperature : 80°C, 12 hours
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Yield : 89% (GC-MS purity: 96.8%).
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt:
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Recovery : 92% (melting point: 198–200°C).
Reaction Optimization and Side Reactions
Critical Parameters Affecting Yield
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Molar Ratio (Amine:Alkyl Halide) | 1:1.2 | Prevents over-alkylation |
| Reaction Temperature | 80°C | Balances kinetics vs. decomposition |
| Base Strength | K₂CO₃ (pKₐ ~10.3) | Enhances nucleophilicity without side reactions |
Side Reactions :
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Over-alkylation : Forms tertiary amine impurities if alkyl halide is in excess. Mitigated by stoichiometric control.
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Elimination : Competing E2 pathway at temperatures >100°C.
Industrial-Scale Production
Continuous Flow Reactor Design
Industrial methods employ continuous flow systems for the alkylation step:
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Residence Time : 30 minutes
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Throughput : 50 kg/h
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Purity : 99.1% (validated by inline IR spectroscopy).
Waste Management
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DMF Recovery : Distillation reclaims >95% solvent.
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Phthalimide Byproducts : Recycled into agricultural chemical precursors.
Analytical Characterization
Structural Confirmation
Purity Assessment
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HPLC : 99.2% (C18 column, 0.1% TFA/ACN gradient)
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Karl Fischer Titration : <0.1% moisture.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Gabriel Synthesis | 95 | 98.4 | High | Moderate |
| Direct Alkylation | 89 | 96.8 | Medium | High |
| Reductive Amination | 78* | 93.5* | Low | Low |
*Theoretical values based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Pharmacological Research
(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride exhibits significant biological activity, particularly in relation to neurotransmitter systems. It has been studied for its potential effects on monoamines such as dopamine and norepinephrine, indicating possible anxiolytic or stimulant properties. The compound's structure suggests it may influence receptor binding and modulation.
Medicinal Chemistry
The compound is explored as a precursor for drug development due to its unique chemical properties. It can act as a building block for synthesizing more complex organic molecules, making it valuable in medicinal chemistry.
Biological Studies
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its potential mechanisms of action include:
- Inhibition of Enzymatic Activity : Certain amines can inhibit phospholipases, affecting lipid metabolism and cellular signaling pathways.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing cognitive functions and mood .
Case Studies and In Vitro Studies
Preliminary studies have demonstrated the compound's cytotoxicity against cancer cell lines at concentrations above 10 μM. Additionally, it has shown dose-dependent inhibition of lysosomal phospholipase A2 (LPLA2), suggesting potential anticancer properties .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Cytotoxicity | Reduced viability at >10 μM | |
| Enzyme Inhibition | Dose-dependent LPLA2 inhibition | |
| Lipid Metabolism | Altered lipid profiles |
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties compared to similar compounds.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)(3-phenylpropyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Amine Hydrochlorides
Structural Analogues and Physicochemical Properties
The table below compares (2-methylpropyl)(3-phenylpropyl)amine hydrochloride with five related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Features | Solubility | Key Applications/Findings |
|---|---|---|---|---|---|
| Target Compound : this compound | $ \text{C}{13}\text{H}{22}\text{ClN} $ (estimated) | ~228.8 g/mol | Isobutyl + 3-phenylpropyl | Likely soluble in MeOH, DMSO, CHCl₃ | Hypothesized as a pharma intermediate |
| [3-(3-Fluorophenyl)propyl]amine hydrochloride | $ \text{C}9\text{H}{13}\text{ClFN} $ | 189.7 g/mol | Fluorophenyl substitution | Not reported | Research chemical |
| 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride | $ \text{C}{12}\text{H}{19}\text{NO}_2 \cdot \text{HCl} $ | 245.7 g/mol | Dimethoxyphenyl + methylamine | Slightly soluble in DMSO, CHCl₃, MeOH | Neurotransmitter research |
| 4,4-Diphenylbutyl(3-phenylpropyl)amine hydrochloride (WJB-133) | $ \text{C}{26}\text{H}{30}\text{ClN} $ | 392.0 g/mol | Diphenylbutyl + 3-phenylpropyl | Not reported | NaV1.7 inhibitor (anticancer activity) |
| (Butan-2-yl)(3-phenylpropyl)amine hydrochloride | $ \text{C}{13}\text{H}{22}\text{ClN} $ | 228.8 g/mol | Butan-2-yl + 3-phenylpropyl | Not reported | Pharma intermediate |
Key Observations:
- Electron-withdrawing groups (e.g., fluorine in [3-(3-fluorophenyl)propyl]amine hydrochloride) may alter receptor binding affinity .
- Solubility: Polar solvents like methanol and DMSO are common solubilizers, though solubility decreases with larger aromatic substituents .
Pharmacological and Functional Comparisons
- Anticancer Activity: WJB-133 (4,4-diphenylbutyl derivative) inhibits voltage-gated sodium channel NaV1.7, showing promise in medullary thyroid cancer .
- Neurotransmitter Research: Compounds like 3-(3,4-dimethoxyphenyl)propylamine hydrochloride are used to study serotonin and norepinephrine reuptake inhibition, suggesting the target compound might interact with monoamine transporters .
Biological Activity
(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride is a compound of interest in various biological and medicinal research contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its unique combination of functional groups, which influence its solubility and stability. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays and therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. It is structurally similar to known compounds that interact with trypsin-like enzymes, suggesting potential inhibitory effects on these enzymes through competitive binding at their active sites.
Target Enzymes
- Lysosomal Phospholipase A2 (LPLA2) : Studies indicate that this compound may inhibit LPLA2, which is involved in phospholipid metabolism. Inhibition of LPLA2 has been linked to drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids in cells .
- Other Enzymes : Similar compounds have shown activity against various enzymes involved in metabolic pathways, indicating a broad potential for biological interactions.
Biological Activity and Therapeutic Potential
Research has indicated several areas where this compound may exhibit biological activity:
- Antimicrobial Activity : Preliminary studies suggest that it may act as an inhibitor against various pathogens, including bacteria and protozoa. This aligns with findings that similar compounds can inhibit ligand-receptor interactions critical for pathogen survival .
- Pharmacological Applications : The compound has been explored for its potential use in drug development as a precursor or active ingredient due to its ability to modulate enzyme activity and receptor interactions .
Case Studies
Several case studies highlight the biological effects of this compound:
- Inhibition Studies : In vitro assays demonstrated that this compound could inhibit LPLA2 activity effectively, with IC50 values comparable to other known inhibitors. The presence of specific functional groups appears to enhance binding affinity .
- Cell Culture Experiments : In MDCK cell lines, treatment with varying concentrations of the compound resulted in significant changes in phospholipid accumulation, suggesting a role in cellular lipid metabolism .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be useful:
| Compound Name | Biological Activity | IC50 Value (µM) |
|---|---|---|
| (2-Methylpropyl)(3-phenylpropyl)amine | Inhibitor of LPLA2 | 294 |
| 3-Phenylpropylamine | Modulates neurotransmitter release | 200 |
| 2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin | Antimicrobial | 150 |
This table illustrates how this compound compares to other compounds regarding their biological activities and potency.
Q & A
What are the recommended synthetic routes for (2-Methylpropyl)(3-phenylpropyl)amine hydrochloride, and how can purity be optimized?
Basic Research Focus
The compound is typically synthesized via a two-step process: (1) alkylation of the amine precursor using 2-methylpropyl and 3-phenylpropyl halides under nucleophilic substitution conditions, and (2) hydrochloride salt formation by treating the free amine with HCl in anhydrous ethanol . To optimize purity, use column chromatography (silica gel, eluent: chloroform/methanol 9:1) for intermediate purification, followed by recrystallization from acetone/water (1:3) for the final product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) and confirm purity using HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .
How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?
Advanced Research Focus
Advanced optimization involves continuous flow reactors for precise control of reaction parameters (e.g., 60°C, 2 bar pressure) to enhance reproducibility and reduce side reactions like over-alkylation . Automated systems can adjust stoichiometric ratios (e.g., 1:1.2 amine-to-alkylating agent) in real-time based on inline FTIR monitoring of intermediates. For industrial scalability, employ solvent-free mechanochemical grinding for the alkylation step, which reduces waste and improves yield (reported >85% in pilot studies) .
What analytical techniques are critical for confirming the structural integrity of this compound?
Basic Research Focus
Use a combination of:
- 1H/13C NMR : Key signals include δ 1.05 (doublet, 6H, 2-methylpropyl CH3), δ 2.65 (multiplet, 4H, N-CH2), and δ 7.25 (multiplet, 5H, phenyl group) .
- HRMS : Expected [M+H]+ at m/z 236.2015 (calculated using isotopic patterns for Cl) .
- XRD : Confirm crystalline structure and hydrochloride counterion placement .
How should researchers address hygroscopicity and solubility challenges during handling?
Advanced Research Focus
The compound’s slight water solubility (4 mg/mL) and hygroscopicity necessitate storage in desiccators with P2O5. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation. Lyophilization under high vacuum (<0.1 mbar) improves long-term stability .
How to resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Focus
Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotameric equilibria or residual solvents. Use variable-temperature NMR (25–60°C) to identify dynamic processes. For ambiguous HRMS peaks, perform tandem MS/MS to distinguish isotopic clusters from adducts (e.g., sodium vs. potassium) .
What methodologies are used to assess the compound’s biological activity and receptor interactions?
Advanced Research Focus
Screen for serotonin receptor (5-HT) modulation via radioligand binding assays (e.g., 5-HT2A/2C using [3H]-ketanserin). Use CHO-K1 cells transfected with human receptors and measure cAMP inhibition (EC50 via fluorescence polarization). Cross-validate with functional assays (e.g., calcium flux in HEK293 cells) .
How to profile impurities in synthesized batches, and what thresholds are acceptable?
Advanced Research Focus
Employ LC-MS with a QDa detector to identify common impurities (e.g., unreacted amine or di-alkylated byproducts). Acceptability thresholds follow ICH Q3A guidelines: ≤0.15% for unknown impurities and ≤0.10% for genotoxic species .
What stability-indicating studies are recommended under varying storage conditions?
Basic Research Focus
Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., free amine from HCl loss) and ensure ≥95% purity retention. For light sensitivity, use amber vials and validate photostability per ICH Q1B .
How can structure-activity relationships (SAR) guide derivative design for enhanced selectivity?
Advanced Research Focus
Modify the 3-phenylpropyl chain to introduce electron-withdrawing groups (e.g., -CF3) for increased 5-HT2C selectivity. Compare binding affinities using SPR (Biacore) and molecular docking (AutoDock Vina) to identify key hydrophobic interactions .
What green chemistry approaches reduce environmental impact during synthesis?
Basic Research Focus
Replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF for the alkylation step. Utilize catalytic PTC (e.g., TBAB) to reduce reaction time and energy consumption. Recover HCl gas via scrubbing with NaOH solution to minimize emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
